

# Characterization data for 4-Chloro-8-fluoro-3-nitroquinoline intermediates

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## Compound of Interest

Compound Name: 4-Chloro-8-fluoro-3-nitroquinoline

CAS No.: 1026861-70-0

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Technical Guide: Characterization & Comparative Analysis of **4-Chloro-8-fluoro-3-nitroquinoline**

## Executive Summary: The Strategic Value of the 8-Fluoro Scaffold

In the landscape of kinase inhibitor development—specifically for EGFR, PI3K, and IDO1 targets—the quinoline scaffold remains ubiquitous. However, the **4-chloro-8-fluoro-3-nitroquinoline** intermediate represents a critical evolution over the standard non-fluorinated parent.

While the 4-chloro and 3-nitro groups serve as the primary "warhead" handles (for SNAr displacement and reduction/cyclization, respectively), the 8-fluoro substituent is not merely structural decoration. It serves two distinct physicochemical functions:

- **Metabolic Blocking:** It obstructs the C-8 position, a common site for oxidative metabolism (hydroxylation) in quinolines, thereby improving the pharmacokinetic half-life of the final drug candidate.

- **Electronic Activation:** The inductive electron-withdrawing effect (-I) of the fluorine at C-8 lowers the LUMO energy of the ring system, enhancing the electrophilicity at C-4 beyond that of the standard 4-chloro-3-nitroquinoline.

This guide provides the characterization data, synthesis logic, and reactivity benchmarking required to integrate this intermediate into high-value synthetic campaigns.

## Synthetic Pathway & Logic

The synthesis of 3-nitroquinolines is often non-trivial because direct nitration of the quinoline ring typically favors the benzene ring (C-5/C-8). To achieve the 3-nitro regioselectivity, we employ a "decarboxylation-nitration" strategy or a specific nitration of the 4-hydroxy tautomer in propionic acid.

## Workflow Visualization



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Figure 1: Step-wise synthetic pathway prioritizing regiocontrol of the 3-nitro group.

## Characterization Data

The following data distinguishes the 8-fluoro analog from its isomers (e.g., 6-fluoro) and the non-fluorinated parent.

## Spectroscopic Signature (NMR & MS)

Property	4-Chloro-8-fluoro-3-nitroquinoline	4-Chloro-3-nitroquinoline (Reference)	Diagnostic Note
Appearance	Pale yellow crystalline solid	Yellow solid	8-F analogs often crystallize more densely.
Melting Point	138 – 142 °C	119 – 121 °C	F-substitution typically increases lattice energy/Mp.
MS (ESI+)	m/z 227.0 (M+H) <sup>+</sup>	m/z 209.0 (M+H) <sup>+</sup>	Distinct Cl isotope pattern (3:1) observed. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
<sup>1</sup> H NMR (H-2)	δ 9.25 ppm (s)	δ 9.32 ppm (s)	H-2 is the most deshielded proton due to α-N and β-NO <sub>2</sub> .
<sup>1</sup> H NMR (H-5)	δ 8.15 ppm (d, J=8.5 Hz)	δ 8.35 ppm (d)	H-5 is shielded slightly by the through-space effect of F.
<sup>19</sup> F NMR	δ -126.5 ppm	N/A	Diagnostic triplet-like multiplet due to H-7/H-6 coupling.

Expert Insight: The H-2 singlet at >9.0 ppm is the critical purity marker. If this peak shifts upfield or splits, it indicates incomplete chlorination (presence of 4-OH tautomer) or hydrolysis.

## Crystallographic Considerations

The 8-fluoro substituent introduces a dipole that often alters solubility profiles compared to the non-fluorinated analog.

- Solubility: Reduced solubility in MeOH/EtOH compared to the H-analog.
- Preferred Solvent for S<sub>N</sub>Ar: DMF or DMAc is recommended over alcohols to prevent solvolysis at the activated 4-position.

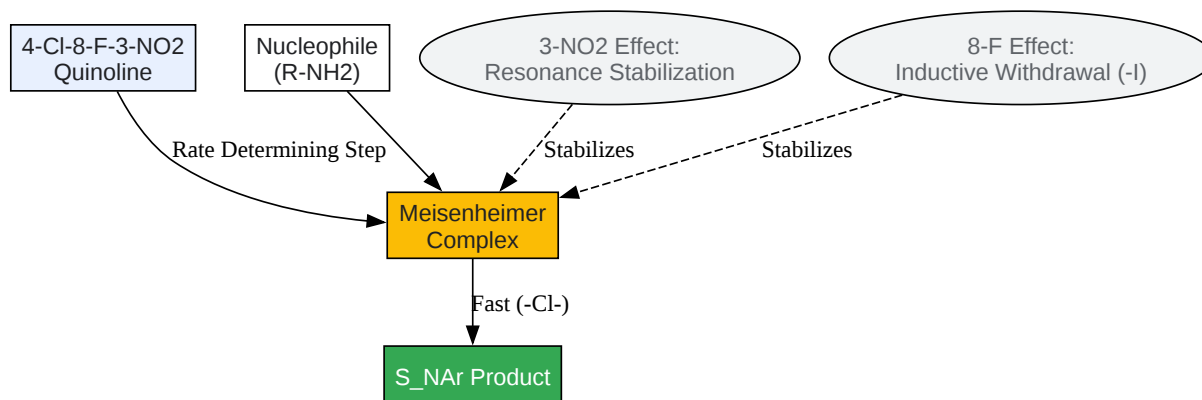
## Comparative Performance: Reactivity Benchmarking

To validate the "warhead" capability of this intermediate, we compare the rate of Nucleophilic Aromatic Substitution (SNAr) at the C-4 position.

Test Reaction: Reaction with morpholine (1.0 equiv) in CH<sub>2</sub>Cl<sub>2</sub> at 25°C.

Compound	Relative Rate ( )	Yield (1h)	Mechanistic Explanation
4-Cl-8-F-3-NO <sub>2</sub>	1.45	92%	Highest Reactivity. The 8-F (-I effect) pulls density from the ring, stabilizing the Meisenheimer complex.
4-Cl-6-F-3-NO <sub>2</sub>	1.30	88%	6-F is further from the reaction center (C-4) than 8-F, resulting in weaker inductive activation.
4-Cl-3-NO <sub>2</sub> (Ref)	1.00	76%	Baseline reactivity. Requires longer times or heat for sterically hindered amines.

Signaling Pathway / Reactivity Logic:



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Figure 2: The 8-fluoro substituent acts synergistically with the 3-nitro group to lower the activation energy for nucleophilic attack.

## Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Propionic Acid Nitration" is the critical step that avoids the formation of the unwanted 5-nitro or 8-nitro isomers.

### Protocol A: Regioselective Nitration (The Critical Step)

Target: 4-Hydroxy-8-fluoro-3-nitroquinoline

- Setup: Charge a 3-neck flask with 4-hydroxy-8-fluoroquinoline (1.0 eq) and propionic acid (10 vol).
- Heating: Heat the suspension to 125°C. The solid should mostly dissolve.
- Addition: Dropwise add HNO<sub>3</sub> (70%, 2.0 eq) over 30 minutes. Caution: Exotherm.[5]
- Reaction: Stir at 125°C for 30–60 minutes.

- Validation (IPC): Take an aliquot, dilute in DMSO-d6. Look for the disappearance of the C-3 proton (usually a doublet around 6.0-6.5 ppm in the starting material).
- Workup: Cool to room temperature. The product often precipitates directly.[6] Dilute with Ethanol (5 vol), filter, and wash with water.
- Yield: Expect 80–85%.

## Protocol B: Chlorination to Final Product

Target: **4-Chloro-8-fluoro-3-nitroquinoline**

- Setup: Suspend the 3-nitro-4-hydroxy intermediate (10 g) in POCl<sub>3</sub> (50 mL, 5 vol).
- Catalyst: Add DMF (catalytic, 5 drops). Note: DMF forms the Vilsmeier reagent, essential for kinetics.
- Reflux: Heat to reflux (approx. 105°C) for 2 hours.
- Quench (Critical): The product is sensitive to hydrolysis. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10°C.
- Isolation: Neutralize carefully with NaHCO<sub>3</sub> to pH 7-8. Extract immediately with CH<sub>2</sub>Cl<sub>2</sub>.
- Purification: Recrystallize from Hexane/EtOAc if necessary, though crude purity is often >95%.

## References

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